Methyl 2-(2-chloro-4-fluorophenyl)-2-{4-[4-(heptyloxy)benzamido]cyclopent-2-EN-1-YL}acetate
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Overview
Description
Methyl 2-(2-chloro-4-fluorophenyl)-2-{4-[4-(heptyloxy)benzamido]cyclopent-2-EN-1-YL}acetate is a complex organic compound that features a combination of aromatic and cyclopentene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-4-fluorophenyl)-2-{4-[4-(heptyloxy)benzamido]cyclopent-2-EN-1-YL}acetate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the aromatic groups: The aromatic groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the intermediate compound to form the desired acetate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloro-4-fluorophenyl)-2-{4-[4-(heptyloxy)benzamido]cyclopent-2-EN-1-YL}acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-(2-chloro-4-fluorophenyl)-2-{4-[4-(heptyloxy)benzamido]cyclopent-2-EN-1-YL}acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 2-(2-chloro-4-fluorophenyl)-2-{4-[4-(heptyloxy)benzamido]cyclopent-2-EN-1-YL}acetate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-fluorophenylacetate: A simpler analog that lacks the cyclopentene and heptyloxybenzamido groups.
Methyl 2-(2-chloro-4-fluorophenyl)propanoate: Another analog with a different ester group.
Uniqueness
Methyl 2-(2-chloro-4-fluorophenyl)-2-{4-[4-(heptyloxy)benzamido]cyclopent-2-EN-1-YL}acetate is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H33ClFNO4 |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
methyl 2-(2-chloro-4-fluorophenyl)-2-[4-[(4-heptoxybenzoyl)amino]cyclopent-2-en-1-yl]acetate |
InChI |
InChI=1S/C28H33ClFNO4/c1-3-4-5-6-7-16-35-23-13-9-19(10-14-23)27(32)31-22-12-8-20(17-22)26(28(33)34-2)24-15-11-21(30)18-25(24)29/h8-15,18,20,22,26H,3-7,16-17H2,1-2H3,(H,31,32) |
InChI Key |
BGZATNTVUUAOOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2CC(C=C2)C(C3=C(C=C(C=C3)F)Cl)C(=O)OC |
Origin of Product |
United States |
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